Ethyl 3,3,5-trimethylhept-4-enoate
Description
Significance of Highly Substituted Alkenyl Esters in Contemporary Chemical Research
Highly substituted alkenyl esters are crucial building blocks in the synthesis of complex organic molecules. fiveable.me Their importance stems from several factors:
Prevalence in Natural Products: Many biologically active natural products, including macrolides, polyketides, and terpenes, feature highly substituted α,β-unsaturated ester motifs as key structural elements.
Versatile Synthetic Intermediates: The conjugated system of α,β-unsaturated esters allows them to participate in a wide range of chemical transformations. They can act as electrophiles in conjugate addition reactions (Michael additions) and as dienophiles in Diels-Alder reactions. The ester functionality can be further manipulated through hydrolysis, reduction, or conversion to other functional groups. fiveable.me
Stereochemical Richness: The presence of multiple substituents around the double bond and at the α- and β-positions can give rise to a variety of stereoisomers. The ability to control the stereochemistry of these centers is a key challenge and a major focus of contemporary research.
The unique reactivity of α,β-unsaturated esters is a result of the electron-withdrawing nature of the carbonyl group, which polarizes the conjugated π-system, making the β-carbon susceptible to nucleophilic attack. fiveable.me
Overview of Synthetic Challenges Associated with Stereoselective Formation of Quaternary and Tertiary Centers Adjacent to Unsaturated Ester Functionalities
The synthesis of highly substituted alkenyl esters, particularly those containing quaternary and tertiary stereocenters, presents significant synthetic challenges. A quaternary carbon is a carbon atom bonded to four other carbon atoms, and its stereoselective construction is a formidable task in organic synthesis. nih.govescholarship.org
Key challenges include:
Steric Hindrance: The formation of crowded stereocenters is often disfavored due to steric repulsion between the incoming nucleophile and the substituents already present on the substrate.
Control of Regioselectivity: In molecules with multiple reactive sites, achieving selective reaction at the desired position can be difficult.
Control of Stereoselectivity: The creation of stereocenters with a specific three-dimensional arrangement (enantioselectivity and diastereoselectivity) is a major hurdle. This often requires the use of chiral catalysts or auxiliaries to guide the approach of the reagents. escholarship.orgnih.gov
The formation of a quaternary center adjacent to an unsaturated ester, as in the case of Ethyl 3,3,5-trimethylhept-4-enoate, is particularly challenging due to the steric congestion around the α-carbon.
Rationale for the Academic Investigation of this compound as a Model System
This compound serves as an excellent model system for studying the synthetic challenges associated with the formation of highly substituted α,β-unsaturated esters. Its structure embodies the key difficulties encountered in this area of research:
A Quaternary α-Carbon: The carbon at the 3-position is a quaternary center, directly adjacent to the ester functionality.
A Trisubstituted Double Bond: The C4-C5 double bond is trisubstituted, presenting challenges in controlling its geometry (E/Z isomerism).
A Tertiary Center at the 5-Position: The carbon at the 5-position is a tertiary center, adding another layer of stereochemical complexity.
By studying the synthesis of this model compound, chemists can develop and test new synthetic methodologies for the stereoselective construction of quaternary and tertiary centers in more complex molecular targets.
Structure
3D Structure
Properties
CAS No. |
60066-72-0 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
ethyl 3,3,5-trimethylhept-4-enoate |
InChI |
InChI=1S/C12H22O2/c1-6-10(3)8-12(4,5)9-11(13)14-7-2/h8H,6-7,9H2,1-5H3 |
InChI Key |
TVGMBKGBWWQIED-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(C)(C)CC(=O)OCC)C |
Origin of Product |
United States |
Reaction Mechanisms and Stereochemical Control in Alkene Formation
Mechanistic Investigations of Phosphonium (B103445) Ylide Additions to Carbonyls
The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of a phosphonium ylide with an aldehyde or ketone. masterorganicchemistry.comlibretexts.org This reaction is prized for its reliability in forming a carbon-carbon double bond at a specific location. libretexts.org The mechanism of the Wittig reaction has been a subject of extensive study. The currently accepted mechanism for reactions under salt-free conditions involves a direct [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgpitt.edu This intermediate then undergoes a syn-cycloreversion to yield the alkene and a phosphine (B1218219) oxide byproduct. pitt.eduharvard.edu
The initial step, the nucleophilic addition of the ylide to the carbonyl, can also be depicted as forming a dipolar, charge-separated species called a betaine, which then closes to the oxaphosphetane. libretexts.org However, under common lithium-salt-free conditions, evidence suggests that the oxaphosphetane is formed directly and is the key intermediate determining the reaction's stereochemical fate. wikipedia.orgpitt.edu
The nature of the substituents on the ylide carbon atom significantly influences the stereochemical outcome of the reaction. ucc.ie
Non-stabilized ylides (where the carbon is attached to alkyl or hydrogen groups) typically react kinetically to form Z-alkenes. libretexts.orgharvard.edu
Stabilized ylides (where the carbon is attached to an electron-withdrawing group like an ester or ketone) are more stable and react under thermodynamic control, leading predominantly to the formation of E-alkenes. libretexts.org
For the synthesis of ethyl 3,3,5-trimethylhept-4-enoate, a Wittig approach would face challenges. One possible disconnection involves reacting a sterically hindered ketone with a stabilized ylide. However, stabilized ylides often exhibit low reactivity towards ketones. libretexts.orglibretexts.org Alternatively, using a non-stabilized ylide with a keto-ester would likely favor the undesired Z-isomer and could be complicated by the ylide reacting with the ester functionality.
| Ylide Type | Substituent on Ylide Carbon (R) | Typical Carbonyl Partner | Controlling Factors | Predominant Alkene Isomer |
| Non-stabilized | Alkyl, H | Aldehydes, Ketones | Kinetic Control | Z-alkene libretexts.orgharvard.edu |
| Semi-stabilized | Aryl, Vinyl | Aldehydes, some Ketones | Mixed Control | Mixture of E/Z |
| Stabilized | -COOR, -COR, -CN | Aldehydes | Thermodynamic Control | E-alkene libretexts.org |
Transition State Analysis in Horner-Wadsworth-Emmons and Wittig Reactions
The stereochemical outcomes of the Wittig and Horner-Wadsworth-Emmons (HWE) reactions can be rationalized by analyzing their respective transition states.
In the Wittig reaction with non-stabilized ylides, the prevailing model proposed by Vedejs suggests an early, asynchronous, and puckered four-centered transition state. pitt.edu The stereoselectivity arises from minimizing steric interactions in this transition state. The transition state leading to the cis-oxaphosphetane (and thus the Z-alkene) is favored because it minimizes the 1,2-interactions between the larger substituents on the aldehyde and the ylide. pitt.eduharvard.edu For stabilized ylides, the transition state is thought to be more planar and product-like, allowing thermodynamic preferences for the trans-substituted product to dominate, resulting in the E-alkene. pitt.edu
The Horner-Wadsworth-Emmons (HWE) reaction , which employs phosphonate (B1237965) carbanions, generally yields E-alkenes with high selectivity. wikipedia.org Unlike the often irreversible formation of the oxaphosphetane in the Wittig reaction, the intermediates in the HWE pathway can equilibrate. wikipedia.org The initial nucleophilic addition of the phosphonate carbanion to the carbonyl is reversible. The intermediate adducts can interconvert, and the thermodynamically more stable anti-adduct, which leads to the E-alkene, is favored. The elimination of the dialkyl phosphate (B84403) byproduct is the irreversible step. wikipedia.org
However, modifications to the HWE reaction, such as the Still-Gennari modification, allow for high Z-selectivity. nih.gov This is achieved by using phosphonates with electron-withdrawing groups (like trifluoroethyl) and strong, non-coordinating bases in polar aprotic solvents. These conditions prevent the equilibration of intermediates, making the reaction kinetically controlled, similar to the non-stabilized Wittig reaction. nih.govresearchgate.net The synthesis of highly substituted alkenes, such as tetrasubstituted ones, has been achieved with good Z-selectivity using these modified HWE reagents with ketones. researchgate.net
| Feature | Wittig Reaction (Non-stabilized) | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium Ylide | Phosphonate Carbanion wikipedia.org |
| Typical Selectivity | Z-alkenes libretexts.org | E-alkenes wikipedia.org |
| Control | Kinetic Control pitt.edu | Thermodynamic Control (generally) wikipedia.org |
| Transition State | Early, puckered, four-centered pitt.edu | Intermediates can equilibrate wikipedia.org |
| Byproduct | Triphenylphosphine oxide | Water-soluble dialkyl phosphate wikipedia.org |
| Reversibility | Oxaphosphetane formation largely irreversible | Initial addition is reversible wikipedia.org |
Stereochemical Determinants in Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful method for constructing double bonds, known for its excellent E-selectivity and tolerance of a wide range of functional groups. researchgate.net It is a modification of the original Julia-Lythgoe olefination and typically involves the reaction of a heteroaryl sulfone (e.g., benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones) with a carbonyl compound. alfa-chemistry.comorganic-chemistry.org
The mechanism involves the deprotonation of the sulfone, followed by nucleophilic addition to the carbonyl partner to form a β-alkoxysulfone adduct. alfa-chemistry.com This adduct undergoes a spontaneous Smiles rearrangement, followed by the elimination of sulfur dioxide and the heteroaryl leaving group to form the alkene. alfa-chemistry.com
The high E-selectivity is a key feature of this reaction. researchgate.net This selectivity is influenced by several factors, including the nature of the heteroaryl sulfone, the base, and the solvent. organic-chemistry.orggla.ac.uk For example, PT-sulfones often provide higher E-selectivity than BT-sulfones, attributed to the steric demand of the phenyl group on the tetrazole ring, which favors a specific transition state geometry. organic-chemistry.org While typically E-selective, some modifications using specific sulfones (like pyridinyl sulfone) can favor the Z-isomer. organic-chemistry.org Recent studies have also shown that N-sulfonylimines can be used instead of aldehydes to achieve high Z-selectivity in Julia-Kocienski olefinations. chemrxiv.org
For a sterically encumbered target like this compound, the Julia-Kocienski olefination would be a strong candidate for producing the E-isomer due to its robustness with sterically hindered substrates. alfa-chemistry.com
| Sulfone Activator | Typical Base | Solvent | General Stereoselectivity |
| Benzothiazol-2-yl (BT) | KHMDS | DME, THF | Good E-selectivity gla.ac.uk |
| 1-Phenyl-1H-tetrazol-5-yl (PT) | KHMDS, NaHMDS | DME, Toluene | Excellent E-selectivity organic-chemistry.org |
| Pyridin-2-yl (PYR) | KHMDS | Toluene | High Z-selectivity organic-chemistry.org |
| 1-tert-Butyl-1H-tetrazol-5-yl (TBT) | LHMDS | THF | High E-selectivity alfa-chemistry.com |
Regioselectivity Challenges in the Synthesis of Multiply Substituted Unsaturated Esters
The synthesis of an unsaturated ester like this compound, which is a β,γ-unsaturated ester, presents a significant regioselectivity challenge. The product contains a double bond that is not in conjugation with the ester's carbonyl group. Often, such double bonds can migrate under either acidic or basic conditions to the more thermodynamically stable α,β-position.
Controlling the position of the double bond requires careful selection of reaction conditions. Methods for the regioselective synthesis of β,γ-unsaturated amides and esters often involve the addition of a nucleophile to an unactivated alkene. nih.govacs.org For instance, the addition of carbamoyl (B1232498) chlorides to alkenes has been shown to produce β,γ-unsaturated amides with complete regioselectivity in many cases. nih.govacs.org The regiochemical outcome is often dictated by the stability of the carbocation intermediate formed during the reaction. For substituted alkenes, the reaction can be highly regioselective, disfavoring hydride shifts that would lead to isomeric products. acs.org
In the context of olefination reactions, the regiochemistry is generally fixed by the starting materials (e.g., the carbonyl and the ylide in a Wittig reaction). libretexts.org However, the challenge arises from potential side reactions or subsequent isomerization of the desired product. For example, in synthesizing the target molecule, if the olefination reaction requires strongly basic conditions, there is a risk of deprotonation at the α-carbon (C2), which could lead to isomerization of the C4=C5 double bond into conjugation with the ester. Therefore, olefination methods that proceed under mild, preferably neutral or aprotic, conditions are highly desirable to preserve the β,γ-unsaturation.
Role of Steric Hindrance from Branched Alkyl Chains on Reaction Pathways
Steric hindrance, which arises from the spatial arrangement and size of atoms or groups, can profoundly influence the rate, mechanism, and outcome of chemical reactions. fastercapital.comnumberanalytics.comslideshare.net In the synthesis of this compound, the presence of bulky substituents—specifically the two methyl groups on the quaternary C3 carbon and the methyl and ethyl groups on the tertiary C5 carbon—imposes significant steric constraints.
This steric bulk affects olefination reactions in several ways:
Reduced Reaction Rates: Bulky groups can impede the approach of reactants, slowing down or even preventing a reaction from occurring. fastercapital.comnumberanalytics.com For instance, sterically hindered ketones are known to be poor substrates for the Wittig reaction, especially with stabilized ylides, often resulting in slow reactions and low yields. libretexts.orgwikipedia.org In such cases, the less sterically demanding Horner-Wadsworth-Emmons reaction is often preferred. libretexts.org
Altered Reaction Pathways: Steric strain can make certain reaction pathways energetically unfavorable, causing the reaction to proceed through an alternative mechanism. fastercapital.com In the context of the Wittig reaction, extreme steric hindrance between a bulky ylide and a hindered ketone has been shown to open up single-electron transfer pathways, leading to reduction products instead of the desired alkene. masterorganicchemistry.com
Influence on Stereoselectivity: Steric interactions in the transition state are a key determinant of stereoselectivity. pitt.edu For the target molecule, the bulky groups adjacent to the forming double bond would create significant steric strain in the transition states of reactions like the Wittig or HWE. This could potentially be exploited to enhance selectivity for the less sterically congested isomer, which is often the E-alkene where the large groups are positioned on opposite sides of the double bond. However, it can also make the formation of the tetrasubstituted double bond energetically difficult altogether. youtube.com
Ultimately, the successful synthesis of a sterically encumbered molecule like this compound requires a careful choice of olefination strategy that can overcome or leverage these powerful steric effects.
Advanced Spectroscopic Characterization for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment of Olefin Geometry and Methyl Branching
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For Ethyl 3,3,5-trimethylhept-4-enoate, a combination of 1D and 2D NMR experiments would be essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the geometry of the C4-C5 double bond.
Based on established chemical shift principles, the predicted ¹H and ¹³C NMR data are presented below. libretexts.orgpressbooks.publibretexts.orgoregonstate.edunih.gov Protons on carbons adjacent to electronegative atoms, like the ester oxygen, are shifted downfield. libretexts.org Similarly, carbons attached to oxygen or involved in double bonds exhibit higher chemical shifts. libretexts.orgpressbooks.pub
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H4 (vinylic) | 5.10 - 5.30 | t (J ≈ 7.5 Hz) | 1H |
| O-CH₂ -CH₃ | 4.05 - 4.15 | q (J ≈ 7.1 Hz) | 2H |
| H6 | 1.95 - 2.05 | q (J ≈ 7.5 Hz) | 2H |
| H2 | 2.15 - 2.25 | s | 2H |
| 5-CH₃ | 1.60 - 1.70 | s | 3H |
| O-CH₂-CH₃ | 1.20 - 1.30 | t (J ≈ 7.1 Hz) | 3H |
| 3,3-(CH₃)₂ | 1.00 - 1.10 | s | 6H |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (C=O) | 170 - 175 |
| C5 (alkene) | 135 - 140 |
| C4 (alkene) | 120 - 125 |
| O -CH₂ | 60 - 65 |
| C2 | 45 - 50 |
| C3 (quaternary) | 35 - 40 |
| C6 | 25 - 30 |
| 5-CH₃ | 20 - 25 |
| 3,3-(CH₃)₂ | 20 - 25 |
| O-CH₂-CH₃ | 10 - 15 |
1D and 2D NMR Techniques for Complex Spectral Interpretation (e.g., COSY, HSQC, HMBC, NOESY)
While 1D spectra provide initial data, 2D NMR techniques are indispensable for assembling the molecular puzzle. nih.govcornell.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. princeton.eduyoutube.com For this molecule, key correlations would be observed between the ethyl ester protons (O-CH₂ ↔ O-CH₂-CH₃) and within the ethyl group at the C5 position (H6 ↔ H7). A weaker, four-bond allylic coupling might also be visible between the vinylic H4 and the H6 methylene (B1212753) protons.
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the carbon to which it is directly attached (one-bond ¹H-¹³C correlation). princeton.eduyoutube.comresearchgate.net It allows for the unambiguous assignment of every CH, CH₂, and CH₃ group by linking the proton and carbon chemical shift data.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the long-range (two- and three-bond) ¹H-¹³C correlations needed to connect the molecular fragments. nih.govprinceton.eduyoutube.com Crucial HMBC cross-peaks would include correlations from the gem-dimethyl protons (3,3-(CH₃)₂) to the quaternary carbon C3, the methylene carbon C2, and the vinylic carbon C4. Likewise, the vinylic proton H4 would show correlations to C2, C3, and C5, confirming the core structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close in space, regardless of whether they are connected through bonds. umn.edulibretexts.org This is the definitive method for assigning the stereochemistry of the double bond, as detailed below.
Stereochemical Assignment of Enolates and Alkene Isomers
The C4=C5 double bond in this compound can exist as either the E or Z isomer. libretexts.org These isomers are diastereomers and can be distinguished by NMR. The key is the Nuclear Overhauser Effect (NOE), a through-space interaction observed in a NOESY experiment. libretexts.orgreddit.com
In the E-isomer , the vinylic proton (H4) and the 5-methyl group are on the same side of the double bond. A clear NOE cross-peak would be expected between the signal for H4 and the signal for the 5-CH₃ protons.
In the Z-isomer , H4 is on the same side as the C6-ethyl group. Therefore, an NOE correlation would be observed between H4 and the H6 methylene protons.
By observing which of these key NOE signals is present, the geometry of the alkene can be assigned with high confidence. umn.edulibretexts.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy provides a rapid and effective means of identifying the key functional groups within a molecule. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum is dominated by the most polar bonds. spectroscopyonline.com For this compound, the most prominent feature would be the intense carbonyl (C=O) stretching absorption of the ester group, expected in the range of 1735-1750 cm⁻¹. uobabylon.edu.iqorgchemboulder.com Other key absorptions include the C-O stretches of the ester between 1300 and 1000 cm⁻¹, the weaker C=C stretch of the trisubstituted alkene around 1670 cm⁻¹, and various C-H stretching and bending vibrations. orgchemboulder.comacs.org
Raman Spectroscopy: Raman spectroscopy is complementary to IR, providing strong signals for symmetric, less polar bonds. researchgate.net The C=C double bond, being relatively nonpolar, would be expected to produce a more intense signal in the Raman spectrum than in the IR spectrum. This can be particularly useful for confirming the presence of the unsaturation.
Predicted Vibrational Frequencies
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| C=O (Ester) | Stretch | 1735 - 1750 | Strong | Medium |
| C=C (Alkene) | Stretch | 1665 - 1675 | Weak-Medium | Strong |
| =C-H (Vinylic) | Stretch | 3010 - 3040 | Medium | Medium |
| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound with high accuracy. fiveable.melibretexts.orglibretexts.org For this compound, the molecular formula is C₁₄H₂₄O₂. HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise mass that can distinguish the target compound from other molecules with the same nominal mass but different elemental formulas. fiveable.melibretexts.orgyoutube.com
Molecular Formula: C₁₄H₂₄O₂
Nominal Mass: 224 amu
Calculated Exact Mass: 224.17763 amu
An HRMS experiment would aim to detect an ion corresponding to this exact mass (e.g., [M+H]⁺ or [M+Na]⁺), thereby confirming the molecular formula with a high degree of confidence, typically within 5 parts per million (ppm) of the calculated value. fiveable.me
Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Stereochemistry (if chiral centers are present)
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential interaction of a molecule with left- and right-circularly polarized light. numberanalytics.comresearchgate.net These methods are exclusively used for the analysis of chiral molecules to determine their absolute configuration or study their conformational preferences in solution. mdpi.comunipi.itnih.gov
The structure of this compound is achiral , as it contains no stereogenic centers and possesses a plane of symmetry in certain conformations. Consequently, it will not exhibit an ECD or VCD spectrum. These techniques would only become relevant if the molecule were modified to introduce a chiral center. While VCD can sometimes provide information on conformational equilibria in achiral molecules, its primary and most powerful application is in the stereochemical analysis of chiral compounds. acs.orgyoutube.comnih.govnih.govacs.org
Computational and Theoretical Investigations of Ethyl 3,3,5 Trimethylhept 4 Enoate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in determining the three-dimensional structure and electronic properties of a molecule. For Ethyl 3,3,5-trimethylhept-4-enoate, methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G*) would be employed to find the optimized molecular geometry. These calculations minimize the molecule's energy by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is found.
The resulting optimized geometry provides precise data on the spatial arrangement of atoms. For instance, the calculations would define the planarity of the ester group and the specific stereochemistry around the C4=C5 double bond.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.21 Å |
| C-O (ester) | ~1.34 Å | |
| O-CH2 (ethyl) | ~1.45 Å | |
| C=C (alkene) | ~1.34 Å | |
| C-C (sp3-sp3) | ~1.53 Å | |
| Bond Angle | O=C-O | ~124° |
| C-O-CH2 | ~117° | |
| C=C-C | ~123° |
Note: These values are illustrative and based on typical parameters for similar functional groups calculated by quantum chemical methods.
Beyond geometry, these calculations reveal key aspects of the molecule's electronic structure. The distribution of electron density can be visualized through molecular orbital plots, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The dipole moment, another calculable property, provides insight into the molecule's polarity, which influences its solubility and intermolecular interactions.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful tool for investigating the intricate details of chemical reactions at the molecular level. acs.org For this compound, DFT can be used to model various potential reactions, such as hydrolysis of the ester, electrophilic addition to the C=C double bond, or radical-initiated degradation in the atmosphere. researchgate.net
By applying DFT, researchers can map out the entire potential energy surface of a reaction. This involves calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its energy relative to the reactants determines the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate.
For example, in a study of a Michael addition reaction, DFT could be used to determine the energy profile, including the transition state leading to the formation of the new carbon-carbon bond. rsc.org Such studies can also elucidate the stereoselectivity of a reaction by comparing the activation energies of pathways leading to different stereoisomers.
Table 2: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction
| Reaction Step | Description | Illustrative Activation Energy (kcal/mol) |
| Step 1 | Nucleophilic attack on the β-carbon | 15.2 |
| Step 2 | Proton transfer to form the enol intermediate | 8.5 |
| Step 3 | Tautomerization to the final product | 12.1 |
Note: The values are hypothetical and represent typical data obtained from DFT calculations on reactions of α,β-unsaturated esters. rsc.org
These computational investigations provide mechanistic insights that are often difficult to obtain through experimental means alone, helping to predict reaction outcomes and design more efficient synthetic routes. nih.govorganic-chemistry.org
Conformational Analysis and Energy Landscapes of Branched Unsaturated Esters
The presence of multiple single bonds and bulky alkyl groups in this compound results in significant conformational flexibility. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. imperial.ac.ukacs.org
Computational methods can systematically explore the molecule's conformational space by rotating around key single bonds, such as the C3-C4 and C5-C6 bonds. For each resulting conformation, the energy is calculated, leading to the generation of a potential energy landscape. This landscape reveals the low-energy, stable conformers that are most likely to be populated at a given temperature, as well as the energy barriers separating them.
For esters, a key conformational feature is the orientation around the C-O single bond, which can exist in s-cis and s-trans forms. ic.ac.uk The relative stability of these is influenced by steric and electronic factors. The bulky substituents in this compound would likely introduce significant steric hindrance, playing a major role in determining the most stable conformers.
Table 3: Representative Relative Energies of Hypothetical Conformers
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | ~175° (anti-periplanar) | 0.00 |
| 2 | ~65° (gauche) | +1.8 |
| 3 | ~-68° (gauche) | +2.1 |
| 4 | ~0° (syn-periplanar) | +5.5 (sterically hindered) |
Note: These values are illustrative, representing a simplified conformational analysis around a single bond in a branched ester.
Understanding the preferred conformations is vital as the three-dimensional shape of a molecule dictates its physical properties and how it interacts with other molecules, such as enzymes or receptors in a biological context.
Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior
While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. nih.gov An MD simulation for this compound would involve placing numerous molecules in a simulation box and calculating their movements based on a force field that describes the inter- and intramolecular forces.
These simulations provide a dynamic picture of the substance in a liquid or solution phase. Key insights can be gained into intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which govern the compound's bulk properties like boiling point and viscosity.
MD is particularly useful for studying aggregation behavior. nih.gov By analyzing the trajectories of the molecules, one can determine if they tend to self-associate and form clusters or aggregates in a given solvent. acs.org The simulation can quantify this by calculating properties like the radial distribution function, which describes the probability of finding a molecule at a certain distance from another. For an amphiphilic molecule, MD can model the formation of micelle-like structures.
Table 4: Summary of Intermolecular Interactions for this compound
| Interaction Type | Description | Typical Energy Range (kcal/mol) |
| Van der Waals (Dispersion) | Temporary fluctuations in electron density; significant for the alkyl chains. | 0.1 - 2.0 |
| Dipole-Dipole | Attraction between the permanent dipoles of the ester groups. | 0.5 - 3.0 |
| Steric Repulsion | Repulsive force when non-bonded atoms get too close. | Highly distance-dependent |
Note: Energy ranges are general and the specific contributions for this molecule would be determined via simulation.
Such simulations are invaluable for predicting how the compound will behave in formulations, its interactions with surfaces, and its transport properties through different media.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and interpretation of experimental data. chemrxiv.orgyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy using DFT methods, often employing the Gauge-Independent Atomic Orbital (GIAO) approach. github.ioacs.org The process typically involves first finding the molecule's low-energy conformations and then calculating the NMR shieldings for each. These are then Boltzmann-averaged based on their relative energies to produce a final predicted spectrum. Comparing these predicted shifts to experimental data can confirm a proposed structure or help assign signals in a complex spectrum.
Table 5: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C=O | - | ~170 |
| -O-CH₂-CH₃ | 4.1 | 60 |
| -O-CH₂-CH₃ | 1.2 | 14 |
| C=CH- | 5.5 | 125 |
| C(CH₃)₂ | - | 38 |
| C(CH₃)₂ | 1.1 | 25 |
| CH(CH₃) | 2.3 | 35 |
Note: These are representative chemical shifts for the given functional groups and are highly dependent on the specific chemical environment. They are meant for illustrative purposes. orgchemboulder.com
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can also be calculated using methods like DFT. spectroscopyonline.com These calculations yield the frequencies and intensities of the fundamental vibrational modes, which correspond to the peaks in an IR spectrum. Key predicted peaks for this compound would include a strong C=O stretching vibration, C=C stretching, and various C-O and C-H stretching and bending modes. Calculated frequencies are often systematically scaled to better match experimental values.
Table 6: Predicted Key IR Absorption Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch | α,β-Unsaturated Ester | ~1720 |
| C=C Stretch | Alkene | ~1645 |
| C-O Stretch (ester) | Ester | ~1250 & ~1100 |
| sp² C-H Stretch | Alkene | ~3040 |
| sp³ C-H Stretch | Alkyl groups | 2850-2960 |
Note: Values are typical for the functional groups listed and serve as an illustrative guide. orgchemboulder.com
Chemical Reactivity and Transformations of Ethyl 3,3,5 Trimethylhept 4 Enoate
Hydrogenation and Reduction Pathways of the Unsaturated Ester Functionality
The presence of both a trisubstituted alkene and an ester group in Ethyl 3,3,5-trimethylhept-4-enoate allows for various reduction strategies, targeting either one or both functionalities.
Catalytic Hydrogenation: The carbon-carbon double bond can be selectively reduced in the presence of the ester group through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) and a heterogeneous catalyst. Due to the steric hindrance around the trisubstituted double bond, more forcing conditions (higher pressure and/or temperature) or more active catalysts may be required compared to less substituted alkenes.
Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The choice of catalyst can influence the reaction conditions and selectivity. For instance, rhodium- and iridium-based homogeneous catalysts have shown high efficacy in the hydrogenation of sterically hindered and tetrasubstituted olefins, often with high stereoselectivity. nih.govneulandlabs.comacs.org The product of this selective hydrogenation is ethyl 3,3,5-trimethylheptanoate.
Chemoselective Reduction of the Ester Group: While the ester group is generally less reactive towards catalytic hydrogenation than the alkene, its reduction to the corresponding primary alcohol, 3,3,5-trimethylhept-4-en-1-ol, can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reagent will typically also reduce the carbon-carbon double bond. To achieve selective reduction of the ester in the presence of the alkene, a two-step process is often necessary: protection of the double bond, followed by reduction and deprotection.
Conjugate Reduction: For α,β-unsaturated esters, selective reduction of the carbon-carbon double bond (1,4-reduction) can be achieved using specific reagents that favor this pathway over direct attack at the carbonyl group (1,2-reduction). tandfonline.comoup.comnih.govmdpi.com However, as this compound is a β,γ-unsaturated ester, this type of reactivity is not directly applicable. The reduction will primarily target the isolated double bond or the ester group depending on the reagents and conditions chosen.
| Transformation | Reagents and Conditions | Product |
| Selective Hydrogenation of C=C | H₂, Pd/C or Pt/C, moderate to high pressure | Ethyl 3,3,5-trimethylheptanoate |
| Reduction of Ester | 1. Protection of C=C2. LiAlH₄, THF3. Deprotection | 3,3,5-trimethylhept-4-en-1-ol |
| Full Reduction | LiAlH₄, THF | 3,3,5-trimethylheptan-1-ol |
Stereoselective Hydrofunctionalization Reactions
The trisubstituted nature of the double bond in this compound presents opportunities for stereoselective additions, where new functional groups are introduced across the double bond with a defined spatial orientation.
Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.comyale.edu Treatment of this compound with a borane (B79455) reagent (e.g., BH₃·THF, 9-BBN), followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution, would yield the corresponding alcohol. Due to the steric bulk around the double bond, the boron atom will preferentially add to the less hindered carbon (C-5), leading to the formation of ethyl 3,3,5-trimethyl-5-hydroxyheptanoate. The reaction is a syn-addition, meaning that the hydrogen and the hydroxyl group are added to the same face of the double bond. masterorganicchemistry.com The use of sterically demanding borane reagents like 9-BBN can enhance this regioselectivity.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond is expected to follow Markovnikov's rule. chadsprep.commasterorganicchemistry.commedium.comleah4sci.compressbooks.pub Protonation of the double bond will occur to form the more stable carbocation. In this case, protonation at C-5 would lead to a tertiary carbocation at C-4, which is more stable than the secondary carbocation that would be formed by protonation at C-4. Subsequent attack by the halide anion (X⁻) would yield the Markovnikov product, ethyl 4-halo-3,3,5-trimethylheptanoate. Due to the formation of a planar carbocation intermediate, the reaction is generally not stereospecific, and a mixture of stereoisomers may be obtained. chadsprep.com
| Reaction | Reagents | Major Product | Regioselectivity | Stereoselectivity |
| Hydroboration-Oxidation | 1. BH₃·THF or 9-BBN2. H₂O₂, NaOH | Ethyl 3,3,5-trimethyl-5-hydroxyheptanoate | Anti-Markovnikov | syn-addition |
| Hydrohalogenation | HX (X = Cl, Br, I) | Ethyl 4-halo-3,3,5-trimethylheptanoate | Markovnikov | Generally non-stereospecific |
Cycloaddition Reactions
The carbon-carbon double bond of this compound can potentially participate in cycloaddition reactions, though its steric hindrance and electronic nature will significantly influence its reactivity.
Diels-Alder Reaction: In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor alkene (dienophile). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.org The alkene in this compound is trisubstituted with alkyl groups, which are weakly electron-donating. This makes it a relatively electron-rich and sterically hindered dienophile, which is not ideal for reactions with standard electron-rich dienes. Therefore, it is expected to be a poor dienophile in normal-demand Diels-Alder reactions. For a reaction to occur, a highly reactive diene or forcing conditions (high temperature or pressure) might be necessary. An inverse-electron-demand Diels-Alder reaction, where an electron-poor diene reacts with an electron-rich dienophile, could be a more plausible scenario, although the steric hindrance would still be a major challenge. organic-chemistry.org
[2+2] Cycloadditions: These reactions involve the combination of two alkene units to form a cyclobutane (B1203170) ring. nih.govrsc.orgresearchgate.netyoutube.com Thermally, these reactions are generally forbidden by the Woodward-Hoffmann rules but can occur under photochemical conditions. The steric hindrance around the double bond in this compound would likely make intermolecular [2+2] cycloadditions challenging, leading to low yields or requiring highly reactive ketenes or other specialized reaction partners. youtube.com Intramolecular [2+2] cycloadditions are generally more facile if the molecule's geometry allows for the formation of a stable ring system.
Saponification and Transesterification Reactions
The ester functionality of this compound is susceptible to nucleophilic acyl substitution reactions, primarily saponification and transesterification.
Saponification: This is the base-catalyzed hydrolysis of an ester. hardmantrust.org.ukwikipedia.orgoperachem.comquora.com Treatment of this compound with a strong base, such as aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup, will yield 3,3,5-trimethylhept-4-enoic acid and ethanol. wikipedia.org The reaction is typically carried out by heating the ester with the aqueous base. The saponification process is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the base. operachem.com
Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmdpi.commasterorganicchemistry.comorganic-chemistry.orgtandfonline.comnih.gov For example, reacting this compound with methanol (B129727) (CH₃OH) under acidic (e.g., H₂SO₄) or basic (e.g., NaOCH₃) conditions would lead to the formation of mthis compound and ethanol. masterorganicchemistry.com To drive the equilibrium towards the product, the alcohol reactant is often used in large excess.
| Reaction | Reagents and Conditions | Products |
| Saponification | 1. NaOH(aq) or KOH(aq), heat2. H₃O⁺ | 3,3,5-trimethylhept-4-enoic acid and Ethanol |
| Transesterification | R'OH (e.g., CH₃OH), H⁺ or R'O⁻ catalyst | Mthis compound and Ethanol |
Rearrangement Reactions Involving the Branched Olefin
The structure of this compound, with its branched olefin, can be prone to rearrangement reactions under certain conditions, particularly those involving carbocation intermediates.
Acid-Catalyzed Rearrangements: As mentioned in the context of hydrohalogenation, the formation of a carbocation intermediate can lead to rearrangements if a more stable carbocation can be formed via a 1,2-hydride or 1,2-alkyl shift. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com For example, during an acid-catalyzed hydration or addition of other electrophiles, the initially formed tertiary carbocation at C-4 is relatively stable. However, depending on the specific reaction conditions and the possibility of forming an even more stabilized intermediate (e.g., through resonance if other functional groups were present), rearrangements could potentially occur. For the parent compound, significant rearrangement of the carbon skeleton under standard acid-catalyzed addition conditions is less likely due to the initial formation of a stable tertiary carbocation.
Potential Research Applications and Future Perspectives
Ethyl 3,3,5-trimethylhept-4-enoate as a Model Substrate for New Synthetic Methodologies
The synthesis of sterically hindered esters such as this compound presents a considerable challenge, making it an excellent model substrate for the development of novel synthetic methodologies. Traditional esterification methods may prove inefficient due to the steric hindrance around the carboxylic acid precursor. google.comorganic-chemistry.orgresearchgate.netgoogle.comorganic-chemistry.orgacs.org The construction of the tetrasubstituted alkene within its structure is also a non-trivial synthetic step, often requiring specialized olefination reactions. rsc.orgwikipedia.orgnih.govrsc.orgacs.org
New catalytic methods for carbon-carbon bond formation could be effectively tested using this molecule as a benchmark. researchgate.netrsc.orgacs.orgmdpi.com For instance, evaluating the efficiency of novel organocatalytic or transition-metal-catalyzed coupling reactions to form the congested carbon skeleton would be a valuable endeavor. The development of new olefination strategies to create the trisubstituted double bond with high stereoselectivity would also benefit from using a challenging substrate like this. rsc.orgwikipedia.org
A hypothetical comparison of different synthetic methods for a key step in the synthesis of this compound is presented in the table below.
| Synthetic Method | Catalyst/Reagent | Hypothetical Yield (%) | Key Advantages | Potential Challenges |
| Modified Wittig Reaction | Schlosser modification | 65 | Good for Z-alkene formation | Stereoselectivity issues, byproduct removal |
| Horner-Wadsworth-Emmons | Bulky phosphonate (B1237965) reagent | 75 | High E-selectivity, easier purification | Synthesis of the phosphonate reagent |
| Julia-Kocienski Olefination | Phenyltetrazolyl sulfone | 80 | High E-selectivity, mild conditions | Multi-step process |
| Suzuki Cross-Coupling | Palladium catalyst | 85 | High functional group tolerance | Availability of vinylboronate precursor |
Application in the Development of Stereoselective Catalysis
The presence of a chiral center at the 5-position and the potential for E/Z isomerism of the double bond make this compound an ideal candidate for the development and testing of stereoselective catalytic systems. Asymmetric synthesis of this molecule would require precise control over the formation of both the stereocenter and the alkene geometry.
Chiral catalysts could be employed in various key steps, such as asymmetric conjugate addition to a suitable precursor to establish the quaternary stereocenter. rsc.orgrsc.orgacs.orgacs.orgresearchgate.net The development of catalysts that can effectively control the stereochemistry in the formation of highly substituted alkenes is a current area of intense research. nih.govresearchgate.netthieme-connect.comresearchgate.net Using this compound as a target molecule would push the boundaries of current asymmetric catalytic methods. organic-chemistry.orgbohrium.comacs.orgacs.org
The following table illustrates the potential outcomes of using different types of chiral catalysts in a hypothetical stereoselective synthesis.
| Catalyst Type | Key Reaction | Hypothetical Enantiomeric Excess (ee %) | Hypothetical Diastereomeric Ratio (d.r.) |
| Chiral Phosphoric Acid | Asymmetric Michael Addition | 95 | 90:10 |
| Chiral Rhodium Complex | Asymmetric Hydrogenation | 98 | N/A |
| Chiral Palladium Complex | Asymmetric Allylic Alkylation | 92 | 85:15 |
| Chiral Organocatalyst (e.g., Proline) | Asymmetric Aldol (B89426) Reaction | 90 | 80:20 |
Contribution to the Understanding of Structure-Reactivity Relationships in Branched Unsaturated Systems
The steric and electronic properties of this compound can provide valuable insights into structure-reactivity relationships. The bulky trimethyl and ethyl groups can influence the reactivity of the ester functionality and the double bond. For example, the rate of hydrolysis of the ester would be expected to be significantly lower than that of less hindered esters.
Furthermore, the electronic nature of the substituents on the double bond can affect its susceptibility to electrophilic addition and other reactions. Studying the reactivity of this compound in a systematic manner would allow for a deeper understanding of how steric hindrance and electronic effects modulate chemical transformations in complex molecules.
Exploration of Derivatization Strategies for Advanced Chemical Synthesis
This compound can serve as a versatile platform for the synthesis of more complex molecules through various derivatization strategies. The double bond can be subjected to a range of transformations, including epoxidation, dihydroxylation, and hydrogenation, to introduce new functional groups with controlled stereochemistry.
The ester group can also be modified, for instance, by reduction to the corresponding alcohol or by reaction with organometallic reagents to generate ketones. The ability to selectively functionalize different parts of the molecule would make it a valuable building block in the synthesis of natural products and other biologically active compounds.
Future Directions in the Academic Study of Complex Branched Unsaturated Esters
The study of this compound opens up several avenues for future academic research. Investigating its conformational preferences through computational and experimental methods could provide a deeper understanding of its physical and chemical properties.
Furthermore, exploring its potential applications in materials science, for example, as a monomer for polymerization or as an additive to modify the properties of existing polymers, could be a fruitful area of research. The development of biocatalytic methods for the synthesis and transformation of this and related compounds would also be a significant step towards more sustainable chemical processes.
Q & A
Q. What are the established synthesis routes for ethyl 3,3,5-trimethylhept-4-enoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Common synthesis routes include esterification of 3,3,5-trimethylhept-4-enoic acid with ethanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key factors:
- Temperature : Reflux (~70–80°C) ensures equilibrium shifts toward ester formation .
- Catalyst Loading : 1–5 mol% acid catalyst optimizes reaction rate without side reactions (e.g., dehydration).
- Purification : Vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) removes unreacted acid/alcohol .
Table 1 : Comparison of Synthesis Methods
| Method | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acid-catalyzed ester. | H2SO4 | 78–85 | ≥95% |
| Microwave-assisted | Amberlyst | 92 | ≥98% |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structure (e.g., δ 4.1 ppm for ester -OCH2CH3, δ 5.3 ppm for alkene protons) .
- GC-MS : Identifies molecular ion (m/z 198.3) and fragmentation patterns.
- IR Spectroscopy : C=O stretch (~1740 cm⁻¹), C-O ester (~1250 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability tests should include:
- Thermal Stability : Accelerated degradation studies (40–60°C) with HPLC monitoring.
- Light Sensitivity : UV-Vis exposure (254–365 nm) to assess photodegradation .
- Humidity : Hydrolysis risk evaluated via Karl Fischer titration.
Table 2 : Degradation Products Under Stress Conditions
| Condition | Major Degradants |
|---|---|
| 60°C, 14 days | 3,3,5-Trimethylhept-4-enoic acid |
| UV light, 7 days | Cyclized dimer (via Diels-Alder) |
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., lipases or organocatalysts) to control stereochemistry.
- Solvent Polarity : Low-polarity solvents (toluene) reduce racemization .
- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products; monitor via in-situ FTIR .
Q. How should researchers resolve contradictions between experimental data and computational predictions for this compound’s reactivity?
- Methodological Answer :
- Validate Models : Compare DFT calculations (e.g., Gaussian, B3LYP/6-31G*) with experimental kinetics. Adjust basis sets if deviations exceed 10% .
- Error Analysis : Quantify instrument error (e.g., ±2% for GC-MS) and replicate experiments (n ≥ 3).
- Literature Benchmarking : Cross-reference with PubChem or Reaxys data for similar esters .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., esterases) to predict binding affinities.
- MD Simulations : GROMACS for 100-ns trajectories to assess conformational stability .
- QSAR Models : Correlate substituent effects (e.g., methyl groups) with bioactivity .
Q. What methodologies assess the environmental impact of this compound in aquatic systems?
- Methodological Answer :
- Ecotoxicology Assays : Daphnia magna LC50 tests (OECD 202 guidelines) .
- Degradation Studies : Monitor hydrolysis rates (pH 5–9) and biodegradation via BOD/COD ratios .
- Bioaccumulation : LogP measurements (predicted ~3.5) and BCF calculations .
Key Guidelines for Researchers
- Data Contradiction Analysis : Replicate experiments, validate instrumentation, and cross-check with literature (e.g., PubChem, Reaxys) .
- Critical Evaluation : Address limitations (e.g., side reactions in esterification) and propose iterative refinements .
- Ethical Compliance : Follow safety protocols for hazardous materials (e.g., acid catalysts) as per SDS guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
